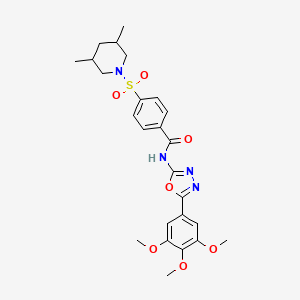
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MMCC and is a derivative of cyclopropane, a three-membered ring containing carbon atoms. MMCC has a unique structure that makes it an interesting molecule for research in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of MMCC is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. MMCC has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. It has also been found to inhibit the activity of RNA polymerase, an enzyme involved in the synthesis of RNA.
Biochemical and Physiological Effects:
MMCC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta. MMCC has also been found to inhibit the activity of NF-kappa B, a transcription factor involved in the regulation of immune responses. MMCC has been shown to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
MMCC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. MMCC is also soluble in water and organic solvents, making it easy to use in different experimental setups. However, MMCC has some limitations. It is a relatively new compound, and its properties and effects are not fully understood. MMCC is also expensive to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for research on MMCC. One direction is to study the mechanism of action of MMCC in more detail. Another direction is to investigate the potential therapeutic applications of MMCC in different diseases. MMCC has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and its potential use in these diseases needs to be explored further. Additionally, the synthesis of MMCC can be optimized to reduce its cost and increase its yield, making it more accessible for research purposes.
Synthesis Methods
MMCC can be synthesized using different methods. One of the most common methods involves the reaction between 2-methylcyclopropanone and formaldehyde in the presence of sodium cyanoborohydride. The reaction yields MMCC in high yield and purity. Another method involves the reaction between 2-methylcyclopropanone and paraformaldehyde in the presence of a weak acid catalyst. This method also yields MMCC in high yield and purity.
Scientific Research Applications
MMCC has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. MMCC has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
2-(methoxymethyl)-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(4-10-2)3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWCRMHWBRNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)

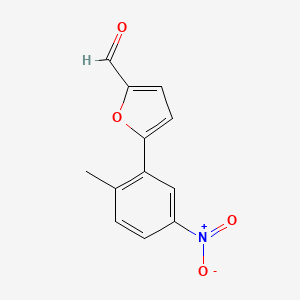
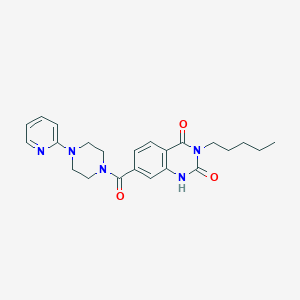

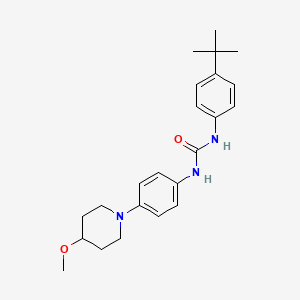
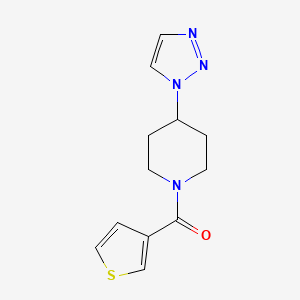
![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
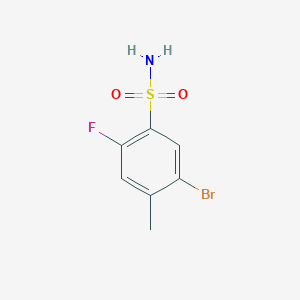
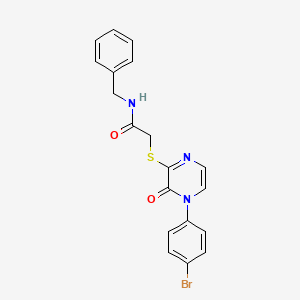

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
